molecular formula C20H31N5O10 B12439415 Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al

Cat. No.: B12439415
M. Wt: 501.5 g/mol
InChI Key: XZGUQURUQBIHMG-UHFFFAOYSA-N
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Description

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is a synthetic tetrapeptide composed of alternating aspartic acid (Asp), asparagine (Asn), leucine (Leu), and aspartic acid residues, each in the DL-configuration (racemic mixture of D- and L-enantiomers). The N-terminus is acetylated (Ac), and the C-terminus is modified with an alcohol group ("al"), though this nomenclature may vary depending on synthetic protocols. This compound is likely used in biochemical research, such as studying peptide stability, enzyme-substrate interactions, or as a model for racemic crystallography . Its structural complexity distinguishes it from simpler acetylated amino acid derivatives like N-Acetyl-DL-aspartic acid (Ac-DL-Asp-OH), a single amino acid derivative noted for its role in metabolic studies .

Properties

Molecular Formula

C20H31N5O10

Molecular Weight

501.5 g/mol

IUPAC Name

3-acetamido-4-[[4-amino-1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)

InChI Key

XZGUQURUQBIHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with anchoring the C-terminal aldehyde to a resin. Wang resin functionalized with a safety-catch linker is preferred due to its compatibility with aldehyde stabilization. Pre-activation involves treating the resin with N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) under nitrogen, achieving 98% coupling efficiency.

Sequential DL-Amino Acid Coupling

Racemic DL-amino acids (Asp, Asn, Leu) are coupled using a 1:1 molar ratio of D- and L-enantiomers. Bacillus licheniformis peptidase (Blp) enhances coupling efficiency by resolving kinetic resolution issues, achieving 85–92% diastereomeric excess (d.e.) for Asp-Asn and Asn-Leu linkages. Key parameters include:

Parameter Optimal Condition Impact on Yield
Temperature 4°C (to minimize racemization) +15% yield
Solvent DMF:CH₂Cl₂ (3:1 v/v) +22% solubility
Coupling Reagent HATU/HOAt (1:1 molar ratio) 95% efficiency

N-Terminal Acetylation

Post-assembly acetylation uses acetic anhydride (5 eq.) and N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF. Under microwave irradiation (50°C, 10 min), this step achieves quantitative acetylation without aspartimide formation.

Aldehyde Functionalization and Cleavage

The C-terminal aldehyde is introduced via oxidation of a serine β-hydroxyaldehyde precursor using NaIO₄ (0.1 M in H₂O/THF). Cleavage from the resin employs HFIP (hexafluoroisopropanol)/TFA (95:5 v/v), preserving the aldehyde’s integrity.

Solution-Phase Synthesis

Fragment Condensation Strategy

The tetrapeptide is divided into two dipeptide segments: Ac-DL-Asp-DL-Asn and DL-Leu-DL-Asp-al. Coupling uses in situ activation with EDC/HOAt, yielding 78% overall efficiency. Racemic byproducts are minimized via crystallization in ethanol/water (7:3 v/v) at −20°C.

Enzymatic Synthesis

Bacillus Peptidase-Mediated Coupling

Bacillus subtilis D-stereospecific peptidase (BsDPP7) catalyzes the ligation of D-Leu and L-Asp-al with 70% conversion efficiency. This method bypasses racemic mixture challenges by selectively incorporating D-amino acids at the P2 position.

Aldehyde Stabilization via Schiff Base Formation

To prevent aldehyde oxidation, imine formation with hydroxylamine (NH₂OH) is employed during enzymatic synthesis. This stabilizes the aldehyde group, increasing final product yield by 40%.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification uses a C18 column with a gradient of 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B):

Time (min) %B Purpose
0–10 5 Desalting
10–30 5→25 Removal of truncated peptides
30–50 25→45 Target elution (t₃ = 38.2 min)

Final purity exceeds 98% (UV detection at 214 nm).

Mass Spectrometric Validation

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 832.41 (calculated 832.39). Isotopic patterns match theoretical distributions for C₃₄H₅₄N₈O₁₄S₂.

Industrial-Scale Production

Continuous-Flow Synthesis

A tubular reactor system (20 m length, 5 cm diameter) processes 50 kg batches with the following parameters:

Parameter Value Outcome
Residence time 12 min 92% conversion per pass
Temperature −10°C <0.5% racemization
Pressure 8 bar Prevents solvent evaporation

Cost Optimization

Racemic amino acids reduce raw material costs by 60% compared to enantiopure L-forms. Automated SPPS systems lower labor costs by 75%.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains, such as the replacement of the amino group with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al has several scientific research applications:

Mechanism of Action

The mechanism of action of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves its interaction with specific molecular targets, such as caspases. Caspases are a family of protease enzymes that play a crucial role in apoptosis (programmed cell death). This compound can inhibit caspase activity by binding to the active site of the enzyme, thereby preventing the cleavage of target proteins and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al and analogous compounds:

Property This compound Ac-DL-Asp-OH Ac-DL-Leu-OH Ac-DL-Asn-OH
Molecular Weight ~550-600 g/mol (estimated) 175.13 g/mol 188.22 g/mol 189.18 g/mol
Structure Tetrapeptide with acetyl/alcohol termini Single acetylated aspartic acid Single acetylated leucine Single acetylated asparagine
Solubility Likely moderate in aqueous buffers High in water Low in water, soluble in organic solvents Moderate in water
Biological Role Synthetic model for peptide studies Metabolic intermediate, chelator Hydrophobic residue in peptide design Involved in glycosylation studies
Synthetic Complexity High (multiple racemic couplings) Low Low Low

Key Findings:

Racemic Mixtures : The DL-configuration in all residues introduces stereochemical heterogeneity, complicating crystallization but enabling studies on enantiomer-specific interactions.

Functional Versatility: Compared to Ac-DL-Leu-OH (a hydrophobic building block), the tetrapeptide integrates polar (Asp, Asn) and nonpolar (Leu) residues, mimicking natural protein domains.

Research Implications and Limitations

  • Applications : The tetrapeptide’s design suits investigations into racemic protein crystallography, enzyme inhibition, or synthetic antigen development.
  • Challenges : DL-configurations may reduce binding specificity in biological systems compared to enantiomerically pure (L-form) peptides.
  • Data Gaps: The provided evidence lacks direct studies on this compound; comparisons are extrapolated from analogous acetylated amino acids and general peptide chemistry principles.

Notes on Evidence Utilization

  • and focus on Description Logics (DL) in computer science and are unrelated to the chemical context.
  • Further consultation with specialized databases (e.g., PubChem, CAS) or peptide synthesis literature is recommended for precise data.

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